molecular formula C19H23ClN2O5S B6520914 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide CAS No. 896329-01-4

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B6520914
CAS No.: 896329-01-4
M. Wt: 426.9 g/mol
InChI Key: UNNKGRLFMDAYKE-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a synthetic organic compound. This complex molecule's structure features a combination of sulfonyl groups, furan rings, and chlorinated benzene elements, indicating potentially interesting chemical reactivity and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide typically involves multiple steps:

  • Sulfonylation: : This initial step involves introducing the sulfonyl group into the benzene ring. Sulfur dioxide chloride (SO2Cl2) can react with a 4-chlorobenzene derivative under a catalytic environment to produce the sulfonyl chloride compound.

  • Furan Introduction : The next step involves incorporating the furan ring, which can be achieved via Friedel-Crafts alkylation.

  • Ethyl and Amide Formation : The resulting intermediate undergoes further reaction with ethyl amine derivatives to form the desired ethanediamide structure.

Industrial Production Methods In industrial settings, the synthesis of this compound can be scaled up using continuous-flow processes. Automation of each step ensures high yield and purity while minimizing exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction : The furan ring in this compound is susceptible to oxidation reactions. Common oxidizing agents include hydrogen peroxide or potassium permanganate. Reduction can occur under hydrogenation conditions.

Substitution Reactions : The chlorobenzene moiety can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles like ammonia or amines.

Hydrolysis : The ethanediamide group may hydrolyze under acidic or basic conditions, splitting the molecule into simpler amides and acids.

Common Reagents and Conditions

  • Oxidizing agents : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reducing agents : Hydrogen gas (H2), palladium on carbon (Pd/C)

  • Nucleophiles : Ammonia (NH3), various amines

Major Products Formed

  • Oxidation of the furan ring can lead to furonic acids.

  • Nucleophilic substitution of the chlorobenzene ring can yield various substituted benzene derivatives.

  • Hydrolysis products include simpler amides and carboxylic acids.

Scientific Research Applications

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide has several applications across different scientific fields:

  • Chemistry : Used as an intermediate in the synthesis of other complex organic compounds.

  • Biology : Potential applications in bioconjugation due to its reactive sulfonyl and amide groups.

  • Medicine : Research into its bioactivity suggests possible applications in pharmaceuticals, particularly in designing drugs with anti-inflammatory properties.

  • Industry : Utilized in the development of novel materials due to its stable structure and reactivity.

Mechanism of Action

This compound's mechanism of action often involves the reactivity of its functional groups:

  • Sulfonyl Group : Reacts with nucleophiles, making it useful in bioconjugation.

  • Furan Ring : Participates in electron-donating and electron-accepting reactions, influencing biological activity.

  • Chlorobenzene Moiety : Undergoes substitution, altering the molecular interactions and biological pathways.

Comparison with Similar Compounds

Unique Characteristics

Compared to other compounds with similar sulfonyl, furan, and amide functionalities, N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is unique due to the presence of the chlorobenzene moiety, which can participate in specific substitution reactions that other compounds might not undergo.

List of Similar Compounds

  • **N'-[2-(4-toluenesulfonyl)-2-(furan-2-yl)ethyl]-

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S/c1-13(2)9-10-21-18(23)19(24)22-12-17(16-4-3-11-27-16)28(25,26)15-7-5-14(20)6-8-15/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNKGRLFMDAYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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